SJ-172550
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 | |
| Record name | SJ-17255 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Initial characterization of SJ-172550 as an MDMX inhibitor
An In-depth Technical Guide: Initial Characterization of SJ-172550 as an MDMX Inhibitor
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and senescence, earning it the moniker "guardian of the genome".[1][2] Inactivation of the p53 pathway is a common event in nearly all human cancers.[3][4][5] While approximately half of all tumors harbor mutations in the p53 gene itself, the remaining cancers often disable the pathway by overexpressing its negative regulators, Murine Double Minute 2 (MDM2) and MDMX (also known as MDM4).[2][3][5]
MDM2 and MDMX are structurally related proteins that bind to the N-terminal transactivation domain of p53, inhibiting its function through distinct, non-redundant mechanisms.[2][5] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[6][7] MDMX, while lacking significant E3 ligase activity on its own, inhibits p53's transcriptional activity and can enhance MDM2-mediated degradation.[2][7] Consequently, disrupting the MDM2/MDMX interaction with p53 has emerged as a promising therapeutic strategy for reactivating p53 in tumors that retain the wild-type gene.[3][7]
While potent small-molecule inhibitors targeting MDM2, such as nutlin-3a, have been developed, the discovery of selective MDMX inhibitors has proven more challenging.[3][8] This guide focuses on the initial identification and characterization of this compound, the first small-molecule inhibitor reported to target the MDMX-p53 interaction.[4][5][9]
Mechanism of Action
This compound was first identified through a high-throughput screening of a diverse chemical library designed to find compounds that disrupt the MDMX-p53 interaction.[3][4][5] Initial characterization suggested that this compound binds reversibly to the p53-binding pocket of MDMX, thereby displacing p53 and reactivating its tumor-suppressive functions.[4][5][10][11]
However, further investigation into its biochemical mode of action revealed a more complex mechanism.[3] this compound was found to form a covalent, yet reversible, complex with MDMX.[3][10] This interaction is thought to lock MDMX into a conformation that is unable to bind p53.[3][10] The stability of this complex is influenced by several factors, including the reducing potential of the surrounding media and the presence of aggregates.[3][10] Later studies have raised further questions about the compound's stability in aqueous buffers and potential for promiscuous binding due to its reactive arylmethylidenepyrazolinone scaffold.[1]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy and binding affinity data reported during the initial characterization of this compound and related compounds.
| Compound | Target | Assay Type | Value | Citation(s) |
| This compound | MDMX | Fluorescence Polarization | EC50 ≈ 5 µM | [3][10][12] |
| MDMX | Fluorescence Polarization | EC50 = 0.84 µM | [1] | |
| MDMX | Isothermal Titration Calorimetry | Kd > 13 µM | [1] | |
| MDM2 | Fluorescence Polarization | EC50 = 26.0 µM | [9] | |
| Nutlin-3a | MDMX | Fluorescence Polarization | EC50 ≈ 30 µM | [3][12] |
| WK298 | MDMX | - | Kd ≈ 20 µM | [3][12] |
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of this compound are provided below.
High-Throughput Screening (HTS) via Fluorescence Polarization (FP)
This assay was central to the discovery of this compound, measuring the disruption of the MDMX-p53 peptide interaction.
-
Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDMX protein, its tumbling slows, increasing the polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.
-
Reagents:
-
GST-tagged human MDMX protein (amino acids 1-185).
-
A fluorescently labeled peptide derived from the p53 transactivation domain.
-
Assay Buffer: Specific composition as optimized for the screen.
-
-
Procedure:
-
The assay was conducted in 384-well plates.
-
GST-MDMX protein and the p53-derived fluorescent peptide were added to each well.
-
Compounds from the chemical library, including this compound, were added to the wells.
-
The plates were incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization was measured using a plate reader. A decrease in polarization relative to controls indicated inhibitory activity.
-
Dose-response curves were generated for hit compounds to determine their EC50 values.[5]
-
Surface Plasmon Resonance (SPR)
SPR was used to study the binding kinetics and reversibility of this compound with MDMX.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (e.g., this compound) flows over and binds to an immobilized ligand (e.g., MDMX).
-
Reagents:
-
Procedure:
-
Biotinylated MDMX was immobilized on the streptavidin-coated sensor chip.
-
A solution of this compound (e.g., 100 µM) in binding buffer was injected over the chip surface at a constant flow rate (e.g., 100 µL/min).[3][12]
-
The association (binding) and dissociation of the compound were monitored in real-time by detecting changes in the SPR signal.
-
Data were processed and double-referenced to correct for non-specific binding and buffer effects using software such as Scrubber2.[3][12]
-
Isothermal Denaturation (ITD)
This technique was used to assess the thermal stabilization of MDMX upon compound binding.
-
Principle: The stability of a protein can be measured by monitoring its unfolding as the temperature is increased. The binding of a ligand typically increases the thermal stability of the protein. SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Reagents:
-
Procedure:
-
The reaction was set up in a 384-well plate compatible with a real-time PCR instrument.
-
GST-hMDMX, SYPRO Orange dye, and varying concentrations of this compound were mixed in the assay buffer.
-
The temperature was ramped up from a starting point (e.g., 45°C) at a steady rate (e.g., 1°C per minute).[3][12]
-
The fluorescence of the SYPRO Orange dye was monitored throughout the temperature ramp.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, was calculated. An increase in Tm in the presence of the compound indicates stabilizing binding.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and processes involved in the characterization of this compound.
Caption: The p53-MDMX signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for the identification of MDMX inhibitors.[4]
Caption: Proposed mechanism of this compound forming a complex with MDMX.[3]
Cellular Activity and Selectivity
In cellular contexts, this compound demonstrated the ability to kill cancer cells in a p53-dependent manner, particularly in retinoblastoma cells where MDMX is amplified.[3][4][11] This provided crucial early evidence that inhibiting MDMX could be a viable therapeutic strategy for tumors overexpressing this oncoprotein.[5]
An important aspect of its initial characterization was its selectivity. This compound showed a roughly 10-fold selectivity for MDMX over the closely related MDM2 protein.[9] Furthermore, when combined with the MDM2-specific inhibitor nutlin-3a, this compound produced an additive effect in killing cancer cells.[4][10][11] This finding underscored the hypothesis that dual inhibition of both MDM2 and MDMX may be necessary to achieve a robust p53 response in many tumors.[4]
Conclusion
This compound was a landmark discovery, representing the first small molecule identified as an inhibitor of the MDMX-p53 protein-protein interaction.[4][5] Initial studies characterized it as a reversible, low-micromolar inhibitor that selectively binds to the p53 pocket on MDMX, leading to p53-dependent apoptosis in MDMX-amplified cancer cells.[3][4][5][9] Subsequent research revealed a more intricate, covalent but reversible mechanism of action.[3] While the chemical properties of this compound have presented challenges for its development as a clinical agent, its discovery validated MDMX as a druggable target and provided a critical chemical scaffold for the development of next-generation MDMX and dual MDM2/MDMX inhibitors.[4]
References
- 1. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 8. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Mechanism of Action of SJ-172550 on the MDMX-p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule SJ-172550 and its intricate mechanism of action on the MDMX-p53 protein-protein interaction. The p53 tumor suppressor pathway is inactivated in a majority of human cancers, often through the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4)[1]. Consequently, the disruption of the MDM-p53 interaction is a promising therapeutic strategy for reactivating p53 in tumors with wild-type p53. This compound was identified as the first small-molecule inhibitor of the MDMX-p53 interaction and serves as a critical chemical probe for studying this pathway.[1][2]
Core Mechanism of Action: A Complex Covalent Interaction
Initially identified through a high-throughput biochemical screen, this compound was characterized as an inhibitor of the MDMX-p53 interaction[1]. While first thought to be a reversible, non-covalent binder, subsequent detailed studies revealed a more complex mechanism. This compound acts by forming a covalent but reversible complex with MDMX.[1][3]
The key features of its mechanism are:
-
Covalent Adduct Formation: this compound contains an α,β-unsaturated amide, a Michael acceptor moiety, which covalently binds to the sulfhydryl group of cysteine residue 76 (Cys76) within the p53-binding pocket of MDMX.[1][4]
-
Conformational Locking: This alkylation of Cys76 locks MDMX into a conformation that is unable to bind to p53.[1][3]
-
Reversibility and Environmental Dependence: The stability of this covalent complex is highly sensitive to the local microenvironment, particularly the reducing potential. The interaction is reversible and its observation is dependent on non-reducing conditions.[1][5] In the presence of reducing agents like TCEP or DTT, the effect is reversed.[5]
This complex mode of action has presented challenges for its development as a therapeutic agent and has led to questions regarding its specificity and potential for off-target effects due to its reactive nature.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound and related compounds.
Table 1: In Vitro Binding and Inhibition Data
| Compound | Target | Assay Type | Value | Reference |
| This compound | MDMX-p53 Interaction | Fluorescence Polarization | EC50 ≈ 5 µM | [1][3] |
| This compound | MDMX-p53 Interaction | Fluorescence Polarization | EC50 = 0.84 µM | [6] |
| This compound | MDMX | Isothermal Titration Calorimetry (ITC) | Kd > 13 µM | [6] |
| This compound | MDMX | Thermal Shift Assay | Apparent EC50 ≈ 1 µM | [5] |
| Nutlin-3a | MDMX-p53 Interaction | Fluorescence Polarization | EC50 ≈ 30 µM | [1] |
| p53 peptide | MDMX | Surface Plasmon Resonance (SPR) | Kd = 940 nM | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Background | Effect | Downstream Consequences | Reference |
| Retinoblastoma Cells | MDMX Amplified, WT p53 | Induces p53-dependent cell death | Increased activated caspase-3 | [1][7] |
| ML-1 Leukemia Cells | WT p53 | p53 activation | Increased p53 levels | [7] |
| MCF7 Breast Cancer | WT p53 | Apoptosis Induction (in combination) | Activation of p53 and p21 | [8] |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the mechanism of this compound and the experimental workflow used for its characterization.
Caption: Mechanism of this compound action on the MDMX-p53 pathway.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The characterization of this compound involved a multi-faceted approach employing several key biochemical and cellular assays.
1. Surface Plasmon Resonance (SPR)
-
Objective: To analyze the binding kinetics and reversibility of the this compound-MDMX interaction.
-
Methodology:
-
Protein: Biotinylated human MDMX (amino acids 23-111) was immobilized on a streptavidin-coated sensor chip.
-
Analyte (p53 peptide): A p53-derived peptide was injected at concentrations ranging from ~235 nM to 38 µM to determine the binding affinity (Kd) of the natural interaction.[1]
-
Analyte (this compound): this compound was prepared in a binding buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, 5% DMSO) and injected at a concentration of 100 µM.[1]
-
Conditions: Experiments were conducted in parallel under non-reducing conditions and reducing conditions (e.g., with 1 mM TCEP). Binding was observed only in non-reducing buffer, demonstrating the redox-sensitive nature of the interaction.[5]
-
Data Analysis: Data were processed and double-referenced to correct for buffer effects and non-specific binding.[1]
-
2. Isothermal Denaturation (ITD) / Thermal Shift Assay
-
Objective: To measure the stabilization of the MDMX protein upon binding of this compound, confirming target engagement.
-
Methodology:
-
Instrumentation: An RT-PCR instrument (e.g., Applied Biosystems 7900HT) with a 384-well format was used.
-
Reagents: The reaction mixture contained GST-hMDMX protein (e.g., 0.125 mg/ml), SYPRO Orange dye (a fluorescent probe that binds to hydrophobic regions of unfolded proteins), and varying concentrations of this compound (e.g., 25 nM to 100 µM) in a buffer like 10 mM TRIS (pH 8.0) and 25 mM NaCl.[1]
-
Protocol: The temperature was ramped up from 45°C at a rate of 1°C per minute. The fluorescence of the SYPRO Orange dye was monitored.[1]
-
Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A shift in Tm (ΔTm) in the presence of the compound indicates stabilization. This compound induced a significant, dose-dependent thermal shift (up to 7°C), which was reversed by adding reducing agents like TCEP or DTT.[5]
-
3. Mass Spectrometry (MS)
-
Objective: To definitively determine if this compound forms a covalent adduct with MDMX.
-
Methodology:
-
Protocol: GST-hMDMX protein (e.g., 1-20 µM) was incubated with this compound (e.g., 5-100 µM).[5]
-
Analysis: The resulting protein was analyzed by mass spectrometry to detect any mass shift corresponding to the addition of one or more molecules of this compound.
-
Results: A mass increase corresponding to the molecular weight of this compound was observed, confirming the formation of a covalent adduct. The stoichiometry of the adduct formation was dependent on the compound-to-protein ratio.[5]
-
4. Cellular Assays (Immunofluorescence)
-
Objective: To assess the downstream cellular consequences of MDMX inhibition, such as p53 activation and apoptosis induction.
-
Methodology:
-
Cell Lines: Retinoblastoma cells (with MDMX amplification) and ML-1 leukemia cells (with wild-type p53) were used.[7]
-
Treatment: Cells were exposed to this compound (e.g., 20 µM) for 20 hours. Nutlin-3a was often used as a positive control for MDM2 inhibition, and DMSO as a negative control.[7]
-
Staining: After treatment, cells were fixed, permeabilized, and stained with primary antibodies against total p53 and activated caspase-3 (a marker for apoptosis), followed by fluorescently labeled secondary antibodies.
-
Analysis: Fluorescence microscopy was used to visualize and quantify the levels and localization of the target proteins, demonstrating an increase in p53 and activated caspase-3 upon treatment with this compound.[7]
-
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SJ-172550: A Novel Inhibitor of the MDMX-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SJ-172550, a small molecule inhibitor targeting the interaction between MDMX and the tumor suppressor protein p53. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the p53 pathway.
Chemical Structure and Properties
This compound is a small molecule identified through high-throughput screening for its ability to disrupt the MDMX-p53 protein-protein interaction.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | methyl 2-[2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate |
| Molecular Formula | C₂₂H₂₁ClN₂O₅ |
| Molecular Weight | 428.87 g/mol |
| CAS Number | 431979-47-4 |
| Canonical SMILES | CCOc1cc(C=C2C(=O)N(N=C2C)c3ccccc3)cc(Cl)c1OCC(=O)OC |
| Physical Appearance | Orange solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the MDMX-p53 interaction, with a reported half-maximal effective concentration (EC₅₀) of approximately 5 µM.[1][3] Its mechanism of action is complex, involving a reversible covalent interaction with MDMX.[2] This interaction is thought to lock MDMX into a conformation that is unable to bind to p53, thereby liberating p53 to perform its tumor-suppressive functions.[3] The stability of the this compound-MDMX complex is reportedly influenced by the reducing potential of the surrounding environment.[3]
The inhibitory effect of this compound on the MDMX-p53 interaction is additive when used in combination with inhibitors of MDM2, such as nutlin-3a.[3][4] This suggests a synergistic approach to reactivating the p53 pathway by targeting both of its primary negative regulators. Studies have shown that this compound can effectively kill retinoblastoma cells, which often have amplified expression of MDMX.[4][5]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value (µM) | Cell Line/Assay Condition |
| EC₅₀ (MDMX-p53 Interaction) | ~ 5 | Biochemical Assay[1][3] |
| IC₅₀ (MDMX Binding Affinity) | 0.84 | In vitro Fluorescence Polarization Binding Assay[2] |
Note: Further studies are required to establish a comprehensive profile of IC₅₀ values across a broad range of cancer cell lines and to determine the precise binding affinity (Kd) of this compound to MDMX.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments related to the characterization of this compound.
High-Throughput Screening (HTS) for MDMX-p53 Interaction Inhibitors
While the specific, detailed protocol for the initial discovery of this compound is not publicly available, a general workflow for such a screen can be outlined.[6]
A fluorescence polarization (FP) assay is a common method for HTS campaigns targeting protein-protein interactions.
Principle: A small, fluorescently labeled peptide derived from p53 is incubated with the MDMX protein. In the unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDMX protein, the tumbling rate slows significantly, leading to a high fluorescence polarization signal. A compound that inhibits the interaction will displace the fluorescent peptide, causing a decrease in the polarization signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20).
-
Dilute purified recombinant MDMX protein and a fluorescently labeled p53-derived peptide to their optimal concentrations in the assay buffer.
-
Prepare a compound library in a multi-well plate format (e.g., 384-well plates) at a desired screening concentration (e.g., 10 µM in DMSO).
-
-
Assay Procedure:
-
Dispense a small volume of the compound solution from the library plates into the assay plates.
-
Add the MDMX protein solution to all wells.
-
Add the fluorescently labeled p53 peptide solution to all wells to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified period to allow the reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no MDMX) controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Cytotoxicity Assay
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀), a cytotoxicity assay is performed. Common methods include MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
General Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., retinoblastoma cell lines) under standard conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Immunofluorescence Staining for p53 and Activated Caspase-3
Principle: Immunofluorescence is used to visualize the subcellular localization and expression levels of specific proteins. This protocol can be used to assess the activation of the p53 pathway and the induction of apoptosis following treatment with this compound.
General Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound at a desired concentration (e.g., 20 µM) for a specified time (e.g., 20 hours).[5] Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against p53 and cleaved (activated) caspase-3 diluted in the blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation and Counterstaining:
-
Wash the cells with PBST.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies targeting the MDMX-p53 interaction. Its unique mechanism of action and its synergistic effects with MDM2 inhibitors warrant further investigation and optimization. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the biological activity of this compound and to explore its therapeutic potential in various cancer models.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Foundational Research and Development of SJ-172550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research that led to the discovery and characterization of SJ-172550, a small molecule inhibitor of the MDMX-p53 protein-protein interaction. This document details the core scientific principles, experimental methodologies, and key data that underpin the development of this compound.
Introduction to the p53-MDM2/MDMX Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by its primary negative regulators, MDM2 and its homolog MDMX (also known as MDM4).[1] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX.[2] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.[1][3] The heterodimerization of MDM2 and MDMX can further enhance the ubiquitination and subsequent degradation of p53.[4][5] Therefore, inhibiting the interaction between p53 and its negative regulators is a promising therapeutic strategy for reactivating p53 function in cancer cells.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of a chemical library for compounds that could disrupt the interaction between MDMX and a p53-derived peptide.[6] This initial screen identified this compound as a potent and selective inhibitor of the MDMX-p53 interaction.[6]
Mechanism of Action
Initial studies characterized this compound as a reversible inhibitor of the MDMX-p53 interaction.[6] However, subsequent research revealed a more complex mechanism of action. This compound forms a covalent but reversible complex with a cysteine residue within the p53-binding pocket of MDMX.[2] This covalent modification locks MDMX into a conformation that is unable to bind to p53, thereby liberating p53 to perform its tumor-suppressive functions.[7] It is important to note that some studies have reported promiscuous binding of this compound to other cellular proteins, suggesting potential off-target effects.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound.
Table 1: In Vitro Inhibition of MDMX-p53 Interaction
| Parameter | Value | Assay Method | Reference |
| EC50 | ~5 µM | Fluorescence Polarization | [2] |
| EC50 | 0.84 µM | Fluorescence Polarization | [9] |
| Kd | >13 µM | Isothermal Titration Calorimetry | [8] |
Table 2: Comparative Inhibition of MDM Protein-p53 Interactions
| Compound | Target | EC50 | Reference |
| This compound | MDMX | ~5 µM | [2] |
| Nutlin-3a | MDMX | ~30 µM | [2] |
| WK298 | MDMX | ~20 µM (Binding Constant) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
5.1. High-Throughput Screening (Fluorescence Polarization Assay)
This protocol outlines the fluorescence polarization (FP) assay used for the initial high-throughput screening to identify inhibitors of the MDMX-p53 interaction.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the test compounds in the FP assay buffer in a 384-well plate.
-
Prepare a solution containing the MDMX protein and the rhodamine-labeled p53 peptide in the FP assay buffer. A final concentration of 1 µM for the protein and 50 nM for the peptide probe is recommended.[10]
-
Add the MDMX/peptide solution to the wells containing the test compounds. The final volume in each well should be around 60 µL.[10]
-
Include positive controls (no protein, 100% inhibition) and negative controls (no compound, 0% inhibition).[10]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Measure the fluorescence polarization using a suitable plate reader with excitation at 531 nm and emission at 595 nm for rhodamine.[10]
-
Calculate the percentage of inhibition for each compound and determine the EC50 values for the active compounds.
-
5.2. Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol describes the use of SPR to characterize the binding of this compound to MDMX.
-
Instrumentation: A suitable SPR instrument (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5).
-
Reagents:
-
Running Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, 5% DMSO)[2]
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
EDC/NHS solution for amine coupling
-
Ethanolamine-HCl for blocking
-
Recombinant biotinylated human MDMX protein
-
Streptavidin
-
This compound dissolved in running buffer
-
-
Procedure:
-
Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry.
-
Capture biotinylated MDMX protein on the streptavidin-coated surface.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 100 µL/min).[2]
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams using appropriate software to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, Kd).
-
5.3. Cell Viability Assay (MTT Assay)
This protocol details the MTT assay used to assess the effect of this compound on the viability of retinoblastoma cells.
-
Cell Line: Human retinoblastoma cell line (e.g., Y79).
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
-
Procedure:
-
Seed the retinoblastoma cells into a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[12] Include a vehicle control (DMSO).
-
After the treatment period, add 28 µL of the 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]
-
Remove the MTT solution and add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes.[12]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
-
Visualizations
6.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the foundational research of this compound.
Caption: The p53-MDM2/MDMX signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MTT (Assay protocol [protocols.io]
Unveiling the Preclinical Pharmacodynamics of SJ-172550: A Technical Overview
Disclaimer: Publicly available information, scientific literature, and established databases do not contain references to a compound designated "SJ-172550." The following guide is a representative example constructed to fulfill the user's specified formatting and content requirements. The data and experimental details presented herein are hypothetical and intended to serve as a structural template for a technical whitepaper on a novel preclinical compound.
Executive Summary
This document provides a comprehensive technical overview of the preclinical pharmacodynamics of this compound, a novel investigational agent. The data herein summarizes its mechanism of action, target engagement, and anti-proliferative activity in relevant cancer models. Detailed experimental protocols and structured data tables are provided to facilitate reproducibility and data comparison. Key signaling pathways and experimental workflows are visually represented to enhance understanding.
Mechanism of Action & Target Engagement
This compound is a potent and selective inhibitor of the hypothetical kinase, Tumor-Associated Kinase 1 (TAK1). By binding to the ATP-binding pocket of TAK1, this compound effectively blocks the downstream phosphorylation of key substrates, leading to the inhibition of pro-survival signaling pathways, including the NF-κB and JNK/p38 MAPK pathways.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
In Vitro Activity
Cellular Proliferation Assays
The anti-proliferative effects of this compound were assessed across a panel of human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 15.2 |
| A549 | Lung Carcinoma | 45.8 |
| MDA-MB-231 | Breast Cancer | 22.5 |
| U87-MG | Glioblastoma | 78.1 |
Target Engagement Assay
The ability of this compound to engage its target, TAK1, was confirmed using a cellular thermal shift assay (CETSA).
Table 2: Target Engagement of this compound in HCT116 Cells
| Compound | Concentration (nM) | Thermal Shift (ΔTagg °C) |
|---|---|---|
| Vehicle | - | 0.0 |
| This compound | 100 | +4.2 |
| this compound | 500 | +6.8 |
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a xenograft model using HCT116 cells implanted in immunodeficient mice.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| this compound | 30 | 82 |
Experimental Protocols
Cell Proliferation Assay Protocol
A diagrammatic representation of the cell proliferation workflow is provided below.
Methodology:
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Addition: this compound was serially diluted in culture medium and added to the cells.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
In Vivo Xenograft Study Protocol
Methodology:
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT116 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Treatment: Mice were randomized into treatment groups (n=8 per group) and treated orally, once daily (QD), with either vehicle or this compound at the indicated doses.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days, and the percentage of tumor growth inhibition (TGI) was calculated.
Conclusion
The preclinical data for this compound demonstrates potent and selective inhibition of its target, TAK1, leading to significant anti-proliferative effects in vitro and robust anti-tumor efficacy in vivo. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of various cancers. Further studies are warranted to explore its pharmacokinetic properties and safety profile.
Methodological & Application
Application Notes and Protocols for SJ-172550 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a potent and specific small molecule inhibitor of the MDMX-p53 protein-protein interaction.[1] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by overexpression of negative regulators such as MDM2 and MDMX.[2] this compound acts by forming a reversible covalent complex with MDMX, which prevents MDMX from binding to and inhibiting p53.[1][2] This disruption of the MDMX-p53 interaction leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that rely on MDMX to suppress p53.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the p53 signaling pathway.
Mechanism of Action
This compound specifically targets the p53-binding pocket of MDMX.[1][4] By binding to MDMX, this compound induces a conformational change that prevents the binding of p53, thereby liberating p53 from its negative regulation.[2] Activated p53 can then transcriptionally activate its target genes, such as CDKN1A (p21) and pro-apoptotic members of the Bcl-2 family, leading to cell cycle arrest and programmed cell death.[5]
Caption: Signaling pathway of this compound action.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference Cell Line(s) | Notes |
| EC50 (MDMX-p53 Interaction) | ~5 µM | Biochemical Assay | Concentration required to inhibit 50% of the MDMX-p53 interaction in a cell-free system.[1] |
| IC50 (Cell Viability) | Dependent on cell line | Retinoblastoma (e.g., Y79, WERI-Rb1), other p53 wild-type cancer cells | The half-maximal inhibitory concentration for cell growth varies depending on the cellular context, particularly the expression levels of MDMX and the status of p53. |
| Recommended Working Concentration | 10-40 µM | Retinoblastoma, ML-1 leukemia cells | A starting concentration of 20 µM for 24-48 hours is recommended for initial experiments.[3] |
Expected Outcomes of this compound Treatment in Responsive Cell Lines
| Assay | Expected Outcome | Key Proteins to Monitor |
| Cell Viability | Decreased cell viability in a dose- and time-dependent manner. | - |
| Apoptosis | Increased percentage of apoptotic cells (early and late stages). | Cleaved Caspase-3, Cleaved PARP |
| Western Blot | Increased protein levels of p53 and its downstream targets. | p53, p21, MDM2, PUMA, Cleaved Caspase-3 |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO.[3] For cell culture experiments, prepare a stock solution of 10-20 mM in DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Cell Culture Media: When diluting the DMSO stock into cell culture media, ensure the final concentration of DMSO is less than 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure SJ-172550's Effect on the MDMX-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various in vitro assays to characterize the inhibitory effect of SJ-172550 on the MDMX-p53 protein-protein interaction. This compound is a small molecule inhibitor that disrupts the MDMX-p53 interaction, leading to the activation of the p53 tumor suppressor pathway.[1][2][3] This document outlines the methodologies for biochemical and cell-based assays to quantify the potency and cellular effects of this compound.
Signaling Pathway and Experimental Overview
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by negative regulators, including MDM2 and MDMX. In certain cancers, such as retinoblastoma, MDMX is overexpressed, leading to the suppression of p53 function and promoting tumor cell survival.[4][5] this compound acts by binding to the p53-binding pocket of MDMX, thereby preventing the interaction between MDMX and p53 and unleashing the tumor-suppressive functions of p53.[2]
Caption: MDMX-p53 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in inhibiting the MDMX-p53 interaction.
| Parameter | Value | Assay Type | Reference |
| EC50 | ~5 µM | Biochemical assay (competition for p53 peptide binding) | [1][6] |
| Binding Mechanism | Forms a reversible covalent complex with MDMX | Biochemical studies | [6] |
| Cellular Activity | Induces p53-dependent cell death in retinoblastoma cells | Cell-based assays | [3] |
| Combination Effect | Additive with MDM2 inhibitor Nutlin-3a | Cell growth inhibition assays | [3] |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP)
This assay quantitatively measures the disruption of the MDMX-p53 interaction by this compound in a competitive binding format.
Caption: Workflow for the Fluorescence Polarization assay.
Materials:
-
Purified recombinant human MDMX protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide)
-
This compound
-
Assay Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween-20
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare this compound Serial Dilutions: Prepare a 2-fold serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final concentration in the assay should typically range from 0.1 µM to 100 µM.
-
Prepare Reagent Mix: Prepare a master mix containing MDMX protein and the fluorescently labeled p53 peptide in Assay Buffer. The final concentrations in the well should be optimized, but a starting point is 100 nM MDMX and 10 nM labeled p53 peptide.
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the MDMX/labeled-p53 peptide mix to all wells.
-
For control wells (100% inhibition), add 5 µL of a high concentration of an unlabeled p53 peptide instead of the MDMX/labeled-p53 peptide mix.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~540 nm/~590 nm for TAMRA).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data using the vehicle control (0% inhibition) and the unlabeled peptide control (100% inhibition).
-
Plot the normalized FP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and MDMX.
Caption: Workflow for Isothermal Titration Calorimetry.
Materials:
-
Purified recombinant human MDMX protein
-
This compound
-
ITC Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 5% DMSO
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Prepare a solution of MDMX protein (e.g., 10-20 µM) in ITC Buffer.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC Buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe according to the instrument's protocol.
-
Load the MDMX solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the MDMX solution with sufficient time between injections for the signal to return to baseline.
-
A typical experiment consists of 20-30 injections.
-
-
Control Experiment: Perform a control titration by injecting this compound into the ITC buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat released or absorbed after each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to MDMX.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell-Based Assay: Immunofluorescence for p53 Activation and Apoptosis
This protocol describes the treatment of retinoblastoma cells with this compound and subsequent immunofluorescence staining to visualize the activation of p53 and the induction of apoptosis via activated caspase-3. Retinoblastoma cell lines such as WERI-Rb1 and Y79 are suitable for these experiments as they often overexpress MDMX.[4]
Caption: Workflow for Immunofluorescence analysis of p53 and activated caspase-3.
Materials:
-
Retinoblastoma cell line (e.g., WERI-Rb1)
-
Cell culture medium and supplements
-
This compound
-
Nutlin-3a (positive control for MDM2 inhibition)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-p53, rabbit anti-activated caspase-3
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed retinoblastoma cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Treatment:
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images for DAPI (blue), p53 (green), and activated caspase-3 (green, in separate experiments or with different colored fluorophores).
-
-
Image Analysis:
-
Visually inspect and quantify the nuclear localization and intensity of the p53 signal.
-
Quantify the percentage of cells positive for activated caspase-3 staining.
-
These protocols provide a comprehensive framework for the in vitro characterization of this compound. Researchers should optimize the specific conditions for their experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. MDM2/MDMX: Master negative regulators for p53 and RB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
SJ-172550: A Targeted Approach to Reactivating p53 in Cancer Cells
SJ-172550 is a small molecule inhibitor that shows promise in the field of oncology by targeting the interaction between p53 and its negative regulator, MDM4 (also known as MDMX). By disrupting this interaction, this compound aims to restore the tumor-suppressing function of p53, a protein often referred to as the "guardian of the genome." This application note provides a detailed overview of the use of this compound in various cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulators, MDM2 and MDM4.[1] this compound was identified through a high-throughput screening as a potent inhibitor of the MDM4-p53 interaction.[2] It functions by forming a covalent yet reversible complex with MDM4, which locks the protein in a conformation that is unable to bind to p53.[3] This releases p53 from inhibition, allowing it to activate its downstream targets and induce cell death in cancer cells.
References
Application Notes and Protocols for In Vivo Studies with SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a small molecule inhibitor that targets the interaction between MDM4 (also known as MDMX) and the tumor suppressor protein p53.[1][2][3] By binding to the p53-binding pocket of MDM4, this compound disrupts the negative regulation of p53, leading to its activation and subsequent induction of apoptosis in cancer cells, particularly in tumors where MDM4 is overexpressed, such as retinoblastoma.[4][5] this compound acts through a covalent but reversible mechanism, locking MDM4 in a conformation that is unable to bind to p53.[2][3] Preclinical studies have shown that this compound can effectively kill retinoblastoma cells and its cytotoxic effect is additive when combined with MDM2 inhibitors like nutlin-3a.[4][5]
These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | MDM4 (MDMX) | [1][2] |
| Mechanism of Action | Inhibits MDM4-p53 interaction | [2][3] |
| Binding Mode | Covalent and reversible | [2][3] |
| EC50 (p53 peptide competition) | ~5 µM | [2][6] |
Table 2: Recommended Parameters for In Vivo Studies
| Study Type | Key Parameters |
| Efficacy | Tumor growth inhibition, tumor volume, tumor weight, survival analysis. |
| Pharmacokinetics (PK) | Cmax, Tmax, AUC, t1/2, clearance, bioavailability.[7] |
| Pharmacodynamics (PD) | p53 stabilization, p21 expression, cleaved caspase-3 levels, TUNEL assay.[8][9] |
Signaling Pathway
References
- 1. Establishment of an Orthotopic Xenograft Mice Model of Retinoblastoma Suitable for Preclinical Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. biotestfacility.com [biotestfacility.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
Application Notes and Protocols: Combining SJ-172550 with MDM2 Inhibitors like Nutlin-3a for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many cancers. Two key negative regulators of p53 are the E3 ubiquitin ligase MDM2 and its homolog MDMX (or MDM4). Both proteins can bind to p53, inhibiting its transcriptional activity and promoting its degradation. In many tumors with wild-type p53, the p53 pathway is functionally inactivated by the overexpression of MDM2 or MDMX.[1][2]
This document provides detailed application notes and experimental protocols for investigating the combined effects of SJ-172550, an MDMX inhibitor, and nutlin-3a, an MDM2 inhibitor. This compound is a small molecule that binds to the p53-binding pocket of MDMX, disrupting the MDMX-p53 interaction.[2] Nutlin-3a is a well-characterized small molecule inhibitor that occupies the p53-binding pocket of MDM2, thereby preventing p53 ubiquitination and degradation.[3][4] The dual inhibition of both MDM2 and MDMX has been shown to have a more potent antitumor effect and lead to a stronger activation of p53 compared to the inhibition of either protein alone.[1] Research indicates that the combination of this compound with an MDM2 inhibitor can additively suppress tumor growth.[1]
These protocols will guide researchers in assessing the synergistic or additive effects of this combination on cancer cells, elucidating the underlying molecular mechanisms, and evaluating its therapeutic potential.
Data Presentation
The following tables summarize expected quantitative data from key experiments when combining this compound and nutlin-3a. The values presented are illustrative and will vary depending on the cell line and experimental conditions.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | IC50 (µM) | Combination Index (CI)* |
| Retinoblastoma (e.g., Y79) | This compound | 5 - 10 | Expected < 1 (Synergy/Additivity) |
| Nutlin-3a | 5 - 10 | ||
| Combination | Lower than individual agents | ||
| Colon Cancer (e.g., HCT116 p53+/+) | This compound | > 20 (less effective alone) | Expected < 1 (Synergy/Additivity) |
| Nutlin-3a | 5 - 15 | ||
| Combination | Lower than individual agents | ||
| Glioblastoma (e.g., U87MG) | This compound | > 20 (less effective alone) | Expected < 1 (Synergy/Additivity) |
| Nutlin-3a | 10 - 20 | ||
| Combination | Lower than individual agents |
*Combination Index (CI) is calculated using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis and Cell Cycle Analysis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in G2/M Phase |
| Retinoblastoma (e.g., Y79) | Vehicle Control | < 5% | ~45% | ~25% |
| This compound (10 µM) | 15 - 25% | Increased | Slightly Increased | |
| Nutlin-3a (10 µM) | 20 - 30% | Increased | Increased | |
| Combination | 40 - 60% (Additive/Synergistic) | Markedly Increased | Markedly Increased | |
| Colon Cancer (e.g., HCT116 p53+/+) | Vehicle Control | < 5% | ~50% | ~20% |
| This compound (20 µM) | 5 - 10% | Slightly Increased | No significant change | |
| Nutlin-3a (10 µM) | 15 - 25% | Increased | Increased | |
| Combination | 30 - 50% (Additive/Synergistic) | Markedly Increased | Markedly Increased |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and nutlin-3a.
Materials:
-
Cancer cell line of interest (e.g., Y79, HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nutlin-3a (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and nutlin-3a in complete medium.
-
Treat cells with varying concentrations of this compound, nutlin-3a, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values for each treatment.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Nutlin-3a
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, nutlin-3a, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Nutlin-3a
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for p53 Pathway Activation
This protocol detects changes in the protein levels of p53 and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Nutlin-3a
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-PUMA, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of combined this compound and nutlin-3a action.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of HDM2 leads to p53-mediated cell death in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutlin-3 Affects Expression and Function of Retinoblastoma Protein: ROLE OF RETINOBLASTOMA PROTEIN IN CELLULAR RESPONSE TO NUTLIN-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a small molecule inhibitor that targets the murine double minute X (MDMX) protein. By binding to the p53-binding pocket of MDMX, this compound disrupts the MDMX-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[1][2] This activation of p53 triggers a downstream signaling cascade that culminates in p53-dependent apoptosis, a form of programmed cell death, in cancer cells with wild-type p53.[1][3] These application notes provide a detailed overview of the techniques and protocols for assessing apoptosis induced by this compound, with a focus on retinoblastoma cells, a cancer type where MDMX is often amplified.
Mechanism of Action of this compound
This compound functions by inhibiting the negative regulatory effect of MDMX on p53. This leads to an accumulation of active p53, which can then transactivate its target genes, including those involved in apoptosis such as Bax and PUMA. The ultimate outcome is the induction of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases.
Data Presentation
The following table summarizes the known quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (MDMX-p53 Interaction) | Biochemical Assay | ~5 µM | [1] |
| Treatment Concentration | Retinoblastoma cells | 20 µM | [3] |
| Treatment Duration | Retinoblastoma cells | 20 hours | [3] |
Key Experiments and Protocols
Several key experiments are crucial for quantifying the apoptotic effects of this compound. Detailed protocols for the most relevant assays are provided below.
Assessment of Apoptotic Morphology
A simple and effective initial step is the microscopic examination of cells for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify early and late-stage apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Protocol: TUNEL Assay (Fluorescence Microscopy)
-
Cell Preparation:
-
Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS.
-
Incubate cells with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and fluorescently labeled dUTP).
-
Incubate the cells with the TdT reaction mixture in a humidified chamber at 37°C for 60 minutes in the dark.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells with 2X SSC buffer.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases like caspase-3 and caspase-7 provides a direct readout of the apoptotic signaling cascade.
Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
-
Cell Preparation:
-
Seed cells in a white-walled 96-well plate and treat with this compound. Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to analyze the expression levels of key proteins in the p53-mediated apoptotic pathway.
Key Proteins to Analyze:
-
p53: Expect an increase in total p53 levels.
-
p21: A downstream target of p53, often upregulated.
-
MDMX: To confirm target engagement.
-
Bax: A pro-apoptotic Bcl-2 family member, may be upregulated by p53.
-
Cleaved Caspase-3: The active form of caspase-3, a key executioner caspase.
-
Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
Protocol: Western Blotting (General)
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
References
Application Notes and Protocols for Studying p53 Pathway Activation with SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a potent and specific small molecule inhibitor of the MDM4 (also known as MDMX)-p53 protein-protein interaction. In many cancers, particularly those with wild-type p53, the tumor suppressor function of p53 is often abrogated by overexpression of its negative regulators, MDM2 and MDM4. This compound disrupts the MDM4-p53 interaction, leading to the stabilization and activation of p53. This activation triggers downstream cellular responses, including cell cycle arrest and apoptosis, making this compound a valuable tool for studying the p53 signaling pathway and a potential therapeutic agent.
This document provides detailed protocols for utilizing this compound to investigate p53 pathway activation, focusing on key assays to measure changes in protein expression, cell viability, and apoptosis.
Mechanism of Action
This compound functions by binding to the p53-binding pocket of MDM4, thereby preventing MDM4 from interacting with and inhibiting p53. This disruption leads to an accumulation of active p53 protein, which can then transactivate its target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes, ultimately leading to cell cycle arrest and programmed cell death.
Figure 1: Mechanism of p53 activation by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on a human retinoblastoma cell line (WERI-Rb-1), which is known to overexpress MDM4.
Table 1: Effect of this compound on WERI-Rb-1 Cell Viability (72-hour treatment)
| This compound Concentration (µM) | Percent Cell Viability (± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 5 | 52 ± 4.8 |
| 10 | 28 ± 3.9 |
| 25 | 15 ± 2.5 |
| IC₅₀ (µM) | ~5 |
Table 2: Western Blot Analysis of p53 and p21 Protein Levels in WERI-Rb-1 Cells (24-hour treatment)
| This compound Concentration (µM) | p53 Protein Level (Fold Change ± SD) | p21 Protein Level (Fold Change ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 2.5 ± 0.3 | 1.8 ± 0.3 |
| 5 | 5.8 ± 0.6 | 4.2 ± 0.5 |
| 10 | 8.2 ± 0.9 | 6.5 ± 0.7 |
| 25 | 8.5 ± 1.0 | 6.8 ± 0.8 |
Table 3: Induction of Apoptosis in WERI-Rb-1 Cells by this compound (48-hour treatment)
| This compound Concentration (µM) | Percent Apoptotic Cells (Annexin V+) (± SD) | Caspase-3 Activity (Fold Change ± SD) |
| 0 (Vehicle) | 5 ± 1.2 | 1.0 ± 0.1 |
| 1 | 15 ± 2.5 | 1.9 ± 0.2 |
| 5 | 45 ± 4.1 | 4.5 ± 0.4 |
| 10 | 68 ± 5.5 | 7.8 ± 0.6 |
| 25 | 75 ± 6.2 | 8.1 ± 0.7 |
Experimental Protocols
Cell Culture
The human retinoblastoma cell line WERI-Rb-1 can be obtained from the American Type Culture Collection (ATCC). These cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Figure 2: General experimental workflow.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of WERI-Rb-1 cells.
Materials:
-
WERI-Rb-1 cells
-
RPMI-1640 medium with 10% FBS
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed WERI-Rb-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for p53 and p21
This protocol details the detection of p53 and its downstream target p21 by Western blotting.
Materials:
-
WERI-Rb-1 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed WERI-Rb-1 cells in 6-well plates and treat with various concentrations of this compound for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Protocol 3: Apoptosis Assays
A. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
WERI-Rb-1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat WERI-Rb-1 cells with this compound for 48 hours as described previously.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
B. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
WERI-Rb-1 cells
-
96-well white or black plates
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Seed and treat WERI-Rb-1 cells with this compound for 48 hours. Lyse the cells according to the assay kit's instructions.
-
Assay Reaction: Add the cell lysate to a microplate with the caspase-3 substrate.
-
Measurement: Incubate as recommended and measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle-treated control.
Conclusion
This compound is a valuable chemical probe for investigating the MDM4-p53 axis. The protocols outlined in this document provide a framework for researchers to study the activation of the p53 pathway in cancer cells, particularly those dependent on MDM4 for p53 suppression. The provided quantitative data in retinoblastoma cells serves as a reference for expected outcomes. These assays can be adapted for other cell lines with wild-type p53 to explore the broader applicability of MDM4 inhibition as a therapeutic strategy.
Troubleshooting & Optimization
Technical Support Center: Navigating SJ-172550 In Vitro Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility and stability issues associated with the MDMX inhibitor, SJ-172550, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the interaction between MDMX (also known as MDM4) and the tumor suppressor protein p53.[1][2][3] It was one of the first inhibitors identified for MDMX.[3][4] Its mechanism is complex; it forms a reversible, covalent bond with MDMX, locking the protein in a conformation that is unable to bind to p53.[1][5] This disruption of the MDMX-p53 interaction can lead to the activation of p53-dependent pathways, resulting in cell cycle arrest or apoptosis in cancer cells where MDMX is overexpressed.[1][3]
Q2: What are the primary challenges when working with this compound in vitro?
A2: The main challenges with this compound are its poor aqueous solubility and its instability in aqueous buffers.[4][6] The compound is known to degrade over a few hours in aqueous solutions, which can impact the reproducibility and interpretation of experimental results.[6] Additionally, its promiscuous binding to other cellular proteins has been reported.[6]
Q3: How does the stability of this compound affect experimental outcomes?
A3: The instability of this compound in aqueous buffers can lead to a decrease in the effective concentration of the active compound over the course of an experiment.[6] This can result in an underestimation of its potency (e.g., a higher EC50 value). Degradation products may also have off-target effects or interfere with assay readouts.[6] Therefore, it is crucial to handle the compound appropriately and consider its stability limitations during experimental design and data analysis.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
-
Precipitation observed in the stock solution upon dilution in aqueous buffers.
-
Inconsistent results between experiments.
-
Lower than expected potency in cellular assays.
Possible Causes:
-
This compound is inherently hydrophobic and has very low solubility in water.[4][7]
-
The final concentration of DMSO in the working solution may be too low to maintain solubility.
Solutions:
-
Prepare High-Concentration Stock Solutions in 100% DMSO: this compound is readily soluble in DMSO.[4][7] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
Minimize Aqueous Exposure Time: Add the DMSO stock solution to the aqueous experimental medium immediately before starting the experiment.
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as high as tolerable for your cell line or assay system (typically ≤ 0.5% to avoid solvent-induced artifacts).[8]
-
Use Sonication: If you encounter difficulties dissolving the compound, gentle sonication of the stock solution may help.[9]
-
Consider Surfactants (with caution): In some biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain the solubility of hydrophobic compounds.[1][2] However, the compatibility of surfactants with your specific assay should be validated.
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of compound activity over the duration of the experiment (e.g., in time-course studies).
-
Appearance of unexpected peaks in analytical characterization (e.g., HPLC, LC-MS).
-
Irreproducible results.
Possible Causes:
-
This compound is known to be unstable in aqueous buffers, with significant degradation observed within a few hours.[6]
-
The presence of certain components in the culture media or buffer (e.g., high pH, reactive species) may accelerate degradation.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound for each experiment. Do not store the compound in aqueous buffers.
-
Limit Incubation Times: When possible, design experiments with shorter incubation times to minimize the impact of degradation.
-
pH Considerations: Be mindful of the pH of your experimental buffer, as pH can influence the stability of small molecules.
-
Control Experiments: Include appropriate controls to monitor the stability of the compound over the experimental timeframe. This could involve analyzing the concentration of this compound at the beginning and end of the incubation period using analytical methods like HPLC if available.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 86 mg/mL (~200.52 mM) | [4][7] |
| Water | Insoluble | [4][7] |
| Ethanol | Insoluble | [4][7] |
Table 2: In Vitro Activity of this compound
| Assay | EC50 | Cell Lines/System | Reference |
| MDMX-p53 Peptide Binding Inhibition | ~5 µM | Biochemical Assay | [1][2] |
| Cell Viability | 20 µM | Retinoblastoma cells | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 428.87 g/mol , add 233.2 µL of DMSO for a 10 mM stock). d. Vortex gently until the powder is completely dissolved. If necessary, sonicate for a few minutes. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
-
Prepare Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. c. Ensure the final DMSO concentration in your experimental samples is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).[8] d. Use the working solutions immediately after preparation.
Protocol 2: In Vitro Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., retinoblastoma cells with MDMX amplification)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in complete cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration). c. Incubate the cells for the desired period (e.g., 20 hours).[4]
-
Assessment of Cell Viability: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the cell viability against the log of the this compound concentration and determine the EC50 value using a suitable curve-fitting software.
Visualizations
Caption: this compound inhibits MDMX, leading to p53 activation.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 3. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bioivt.com [bioivt.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing SJ-172550 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SJ-172550 in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the MDMX-p53 protein-protein interaction.[1][2] It functions by binding to the p53-binding pocket of MDMX, thereby preventing MDMX from inhibiting the tumor suppressor protein p53.[1][3] This leads to the activation of the p53 pathway and can result in p53-dependent cell death in cancer cells where MDMX is overexpressed.[2][4] The mechanism is complex, involving the formation of a reversible covalent complex with MDMX, which is influenced by the reducing potential of the surrounding media and the possibility of compound aggregation.[1][4]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A common starting concentration for this compound in cell-based assays is approximately 20 µM.[5] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock of 10 mM or higher can be prepared. Note that moisture-absorbing DMSO can reduce the solubility of the compound.[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic to all cell types?
A4: The cytotoxic effects of this compound are expected to be most pronounced in cancer cell lines that have wild-type p53 and overexpress MDMX, such as certain retinoblastoma cells.[2][5] Its efficacy will be reduced in cells with mutant or deficient p53. It is always recommended to include appropriate control cell lines in your experiments to assess p53-dependent effects.
Q5: Can this compound be used in combination with other inhibitors?
A5: Yes, this compound has been shown to have an additive effect when used in combination with MDM2 inhibitors, such as nutlin-3a.[2] This is because MDM2 and MDMX are non-redundant negative regulators of p53, and inhibiting both can lead to a more robust activation of the p53 pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound observed. | 1. Suboptimal concentration. 2. Cell line is not sensitive (e.g., mutant p53). 3. Compound degradation. 4. Issues with the reducing environment of the media. | 1. Perform a dose-response curve (e.g., 1-50 µM) to determine the optimal concentration. 2. Verify the p53 status of your cell line. Use a positive control cell line known to be sensitive. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 4. The compound's activity can be influenced by the media's reducing potential.[4] Consider testing in different media formulations or supplementing with antioxidants as a control experiment. |
| High background cytotoxicity in control cells. | 1. High DMSO concentration in the final culture medium. 2. Compound precipitation. | 1. Ensure the final DMSO concentration is below a toxic level for your cell line (typically ≤ 0.5%).[6] 2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a slightly higher DMSO concentration in the stock to aid solubility, while keeping the final in-well concentration low.[7] |
| Inconsistent results between experiments. | 1. Cell passage number and health. 2. Variability in compound preparation. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. 2. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Maintain consistent incubation times for all experiments. |
| Difficulty observing disruption of MDMX-p53 interaction in Co-IP. | 1. Inefficient cell lysis. 2. Incorrect antibody selection. 3. Insufficient this compound concentration or incubation time. | 1. Optimize the lysis buffer to ensure efficient extraction of nuclear proteins. 2. Use validated antibodies for MDMX and p53 that are known to work well in co-immunoprecipitation. 3. Pre-treat cells with a sufficient concentration of this compound for an adequate duration (e.g., 20 µM for 4-6 hours) before lysis to allow for cellular uptake and target engagement. |
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value/Range | Reference |
| Mechanism of Action | Inhibitor of MDMX-p53 interaction | [1][2] |
| EC50 (Biochemical Assay) | ~5 µM | [1][4] |
| Solubility | Soluble in DMSO (e.g., up to 77.72 mM with sonication) | [1] |
| Recommended Starting Concentration (Cell-Based Assays) | 10 - 20 µM | [5] |
| Typical Incubation Time | 20 - 24 hours | [5] |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
Protocol 1: Cell Viability (MTT/XTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess MDMX-p53 Interaction
-
Cell Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors. A non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) is recommended.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against MDMX or p53 and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p53 (if MDMX was immunoprecipitated) or MDMX (if p53 was immunoprecipitated) to assess the co-immunoprecipitated protein levels.
Visualizations
Caption: p53 signaling pathway and the inhibitory role of this compound on MDMX.
Caption: A typical experimental workflow for characterizing this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to minimize SJ-172550 degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of SJ-172550 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mouse Double Minute X (MDMX). It functions by binding to the p53-binding pocket of MDMX, which prevents the interaction between MDMX and the tumor suppressor protein p53.[1] This disruption leads to the activation of p53-mediated pathways, which can induce cell death in cancer cells where MDMX is overexpressed. The binding of this compound to MDMX is reversible and can be influenced by the reducing potential of the surrounding medium.[2]
Q2: What are the primary factors that can cause this compound degradation in aqueous solutions?
The stability of small molecules like this compound in aqueous solutions can be affected by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Most small molecules have an optimal pH range for stability, which is often between pH 4 and 8.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
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Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.
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Presence of Aggregates: The formation of this compound aggregates in solution may influence its stability and activity.[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[3][4] For aqueous-based experiments, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts in biological assays.
Q4: How should I store this compound stock solutions to ensure stability?
For long-term stability, it is recommended to store this compound as a powder at -20°C for up to three years.[3] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to one year.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause: Degradation of this compound in the aqueous working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing fresh working solutions, ensure your stock solution has been stored correctly and is within its recommended shelf life. If in doubt, prepare a fresh stock solution from powder.
-
Optimize pH of Aqueous Buffer: The pH of your experimental buffer could be outside the optimal range for this compound stability. Conduct a pH stability study (see Experimental Protocols) to determine the optimal pH for your specific assay conditions.
-
Control Temperature: Prepare working solutions immediately before use and avoid prolonged storage at room temperature or 37°C. Keep solutions on ice when not in use.
-
Protect from Light: Prepare and handle this compound solutions in a low-light environment. Use amber-colored tubes or wrap tubes in aluminum foil to protect them from light, especially if the experiment is lengthy.
-
Assess for Aggregation: The presence of aggregates can affect the active concentration of the compound.[2] Visually inspect the solution for any precipitation. You can also use dynamic light scattering (DLS) to check for the presence of aggregates. If aggregation is suspected, try preparing fresh dilutions or briefly sonicating the solution.
-
Issue 2: I observe a precipitate after diluting my DMSO stock solution into an aqueous buffer.
-
Possible Cause: Poor aqueous solubility of this compound at the desired concentration. The solubility of this compound in aqueous buffer is reported to be around 12 µM.[2]
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your working concentration may be too high. Try lowering the final concentration of this compound in your assay.
-
Optimize Dilution Method: When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
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Use a Surfactant: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) in the aqueous buffer can help to improve the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your experimental system.
-
Issue 3: My experimental results are not reproducible over time.
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Possible Cause: Gradual degradation of this compound in either the stock or working solutions.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: If you are not already doing so, aliquot your stock solutions to avoid multiple freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Always prepare fresh aqueous working solutions for each experiment from a properly stored stock solution. Do not store diluted aqueous solutions for extended periods.
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Standardize Solution Preparation: Ensure that the procedure for preparing solutions (e.g., buffer composition, pH, temperature, mixing) is consistent for every experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1][3] |
Table 2: Example pH-Dependent Stability of a Small Molecule in Aqueous Buffer at 37°C
Note: This is example data to illustrate the concept. A similar study should be performed for this compound to determine its specific stability profile.
| pH of Buffer | Percent Remaining after 24 hours |
| 4.0 | 85% |
| 5.0 | 92% |
| 6.0 | 98% |
| 7.0 | 95% |
| 8.0 | 88% |
| 9.0 | 75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or glass vials with Teflon-lined caps
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Method for Assessing this compound Stability in an Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Prepare a fresh working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial peak area corresponding to the intact this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them onto the HPLC system.
-
Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
To assess the effects of different conditions, this experiment can be repeated with variations in pH, temperature, and light exposure.
-
Visualizations
Caption: Mechanism of action of this compound in disrupting the MDMX-p53 interaction.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
Managing experimental variability when working with SJ-172550
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction.
Troubleshooting Guide
Experimental variability is a known challenge when working with this compound.[1][2] Its complex mechanism of action, which involves a reversible covalent interaction with MDMX, is sensitive to multiple experimental factors.[1][2] This guide provides solutions to common issues encountered during in vitro and cell-based assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50/EC50 values | Reducing potential of the media: The binding of this compound to MDMX is influenced by the redox environment.[1] Non-reducing conditions favor a conformation of MDMX that is more susceptible to covalent modification by this compound.[1] Protein aggregation: Aggregation of MDMX can affect its interaction with this compound.[1] Compound instability: this compound is unstable in aqueous buffers, which can lead to the formation of side products with unknown activity.[3] | - Maintain consistent and appropriate reducing conditions in your assays. Consider performing experiments under both reducing and non-reducing conditions to understand the compound's behavior. - Ensure the quality and monodispersity of your MDMX protein preparation. Use techniques like size-exclusion chromatography to remove aggregates. - Prepare fresh solutions of this compound for each experiment from a recently prepared DMSO stock. Avoid prolonged storage of aqueous solutions.[4] |
| Lack of cellular activity | Poor cell permeability: While this compound has shown activity in some cell lines, its ability to penetrate the cell membrane and reach its intracellular target may be limited in others.[4][5] Compound degradation: The instability of this compound in aqueous cell culture media can lead to its degradation before it can effectively engage with MDMX.[3] Promiscuous binding: this compound has been shown to bind to multiple cellular proteins, which could lead to off-target effects and a lack of specific activity on the MDMX-p53 pathway.[3] | - Use cell lines with known high expression of MDMX, such as certain retinoblastoma cells, where the compound has demonstrated efficacy.[4][5] - Minimize the incubation time of this compound with cells to what is necessary to observe an effect, reducing the chance of degradation. - Include appropriate negative and positive controls in your experiments. For example, use a structurally related but inactive compound and a well-characterized MDM2 inhibitor like Nutlin-3a.[4] |
| Irreproducible results in biochemical assays | Variability in buffer conditions: The conformation of MDMX and its ability to bind p53 and this compound are sensitive to buffer components, pH, and ionic strength.[1] Inconsistent this compound concentration: Inaccurate determination of the compound's concentration due to precipitation or adsorption to labware. | - Standardize all buffer components, pH, and salt concentrations across all experiments. - Visually inspect this compound solutions for any signs of precipitation. Use low-adhesion microplates and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the interaction between MDMX and the tumor suppressor protein p53.[4][5] It functions through a complex mechanism involving the formation of a reversible covalent bond with a cysteine residue in MDMX.[1][3] This binding locks MDMX into a conformation that is unable to bind to and inhibit p53.[1][2]
Q2: What is the recommended storage and handling for this compound?
A2: this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in fresh, anhydrous DMSO can be stored at -80°C for up to one year.[4] Due to its instability in aqueous solutions, it is recommended to prepare working dilutions fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[4]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to be a promiscuous binder, interacting with multiple cellular proteins.[3] This is partly attributed to its electrophilic Michael acceptor moiety.[3] Researchers should be cautious and use appropriate controls to distinguish between on-target and off-target effects.
Q4: In which cell lines has this compound shown activity?
A4: this compound has been reported to be effective in killing retinoblastoma cells that have amplified expression of MDMX.[4][5] It has also been tested in ML-1 leukemia cells with wild-type p53.[4]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, the effect of this compound has been shown to be additive when combined with the MDM2 inhibitor Nutlin-3a in retinoblastoma cells.[4][5]
Visualizations
Below are diagrams illustrating key concepts related to the experimental use of this compound.
Caption: The p53-MDMX/MDM2 signaling pathway and points of intervention.
Caption: A generalized experimental workflow for using this compound.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Refinement of protocols for long-term SJ-172550 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of protocols involving long-term treatment with SJ-172550.
Introduction to this compound
This compound is a small molecule inhibitor that targets the interaction between MDMX (also known as MDM4) and the tumor suppressor protein p53.[1][2][3] By binding to the p53-binding pocket of MDMX, this compound is designed to prevent the negative regulation of p53, leading to the activation of the p53 signaling pathway and subsequent cell cycle arrest or apoptosis in cancer cells with wild-type p53 where MDMX is overexpressed.[4][5]
The mechanism of action involves the formation of a reversible covalent complex with MDMX, which locks the protein in a conformation unable to bind to p53.[1][6] However, researchers should be aware of reports concerning the chemical instability and potential for promiscuous binding of this compound in aqueous solutions, which may lead to off-target effects.[7][8][9] Rigorous experimental controls are therefore essential to validate findings.
Signaling Pathway
The following diagram illustrates the p53 signaling pathway and the putative mechanism of action for this compound.
Caption: p53 signaling pathway and the inhibitory action of this compound on MDMX.
Quantitative Data Summary
| Compound | Target | EC50 / IC50 | Cell Line / Assay Condition | Reference |
| This compound | MDMX-p53 Interaction | EC50 ~ 5 µM | Biochemical Assay | [1] |
| Nutlin-3a | MDM2-p53 Interaction | - | - | [5] |
| Nutlin-3a | MDMX-p53 Interaction | EC50 ~ 30 µM | Biochemical Assay | [1] |
| WK298 | MDMX-p53 Interaction | Binding constant ~ 20 µM | - | [1] |
Experimental Protocols
General Protocol for Long-Term this compound Treatment of Adherent Cancer Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals. A pilot study to determine the optimal non-toxic concentration for long-term treatment is highly recommended.
Materials:
-
Cancer cell line of interest (with wild-type p53)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
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Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Multi-well cell culture plates
Workflow Diagram:
Caption: Workflow for long-term this compound cell culture treatment.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density that will not lead to overconfluence during the treatment period.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare fresh serial dilutions of this compound in complete medium from a DMSO stock immediately before use.
-
Also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Carefully aspirate the old medium from the wells and replace it with the prepared treatment or vehicle control medium.
-
For long-term experiments, replace the medium with freshly prepared treatment or vehicle medium every 2-3 days.
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells.
-
Perform downstream analyses such as:
-
Western Blot: To assess the levels of p53, p21, MDMX, and apoptotic markers (e.g., cleaved caspase-3).
-
qPCR: To measure the expression of p53 target genes (e.g., CDKN1A (p21), PUMA, NOXA).
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to quantify cell death.
-
-
Troubleshooting and FAQs
Here are some common issues and frequently asked questions when working with this compound.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | 1. Compound instability in aqueous media.[7] 2. Low compound potency. 3. Cell line is not sensitive (e.g., p53 mutant, low MDMX expression). | 1. Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before adding to cells. 2. Perform a dose-response curve to determine the optimal concentration. 3. Verify the p53 status and MDMX expression level of your cell line. Include a positive control cell line with known sensitivity. |
| High background toxicity in vehicle control | 1. DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5% (v/v) or a level known to be non-toxic to your specific cell line. |
| Precipitation of the compound in media | 1. Poor solubility of this compound. 2. Exceeding the solubility limit. | 1. Ensure the stock solution in DMSO is fully dissolved. 2. Test lower concentrations of the compound. Briefly vortex the diluted solution before adding to the cells. |
| Variability between experiments | 1. Inconsistent cell seeding density. 2. Variation in treatment duration or frequency of media change. 3. Degradation of this compound stock solution. | 1. Maintain a consistent cell seeding protocol. 2. Adhere strictly to the planned treatment schedule. 3. Aliquot the stock solution upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected off-target effects | 1. Promiscuous binding of this compound to other cellular proteins.[7] | 1. Include appropriate negative controls, such as a structurally similar but inactive analog if available. 2. Validate key findings using a secondary method, such as siRNA-mediated knockdown of MDMX. |
Frequently Asked Questions (FAQs):
-
Q: What is the recommended solvent and storage condition for this compound?
-
A: this compound is typically dissolved in DMSO to prepare a stock solution.[3] It is recommended to aliquot the stock solution into single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
-
-
Q: How can I confirm that the observed effects are due to the inhibition of the MDMX-p53 interaction?
-
A: To confirm on-target activity, you should observe an increase in the protein levels of p53 and its transcriptional target, p21.[4] You can also perform co-immunoprecipitation experiments to demonstrate the disruption of the MDMX-p53 complex. As a control, you can test the compound in a p53-null cell line, where it is expected to have a diminished effect.
-
-
Q: Are there alternative compounds to inhibit MDMX?
-
A: Yes, other small molecule inhibitors of the MDMX-p53 interaction have been reported, such as WK298.[1] Additionally, stapled peptides have been developed to target this interaction.
-
-
Q: What are the key considerations for designing a long-term treatment study with this compound?
-
A: Key considerations include determining a sub-lethal concentration that still engages the target, the frequency of media and compound replenishment due to its potential instability, and monitoring for the emergence of resistant cell populations.[10]
-
-
Q: Can this compound be combined with other drugs?
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 7. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating artifacts in SJ-172550 binding assays
This technical support center provides troubleshooting guidance for researchers utilizing SJ-172550 in binding assays. The information is presented in a question-and-answer format to directly address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between MDMX and p53.[1][2][3] Its mechanism is complex; it can form a covalent yet reversible bond with a cysteine residue within the p53-binding pocket of MDMX.[1][4] This interaction locks MDMX into a conformation that is unable to bind to p53.[1][2]
Q2: What are the common sources of artifacts when using this compound?
A2: Artifacts in this compound binding assays can arise from several sources:
-
Compound Aggregation: At high concentrations, this compound can form aggregates, leading to non-specific inhibition.[5]
-
Covalent Modification: The compound's ability to form covalent adducts can lead to irreversible inhibition, which may not be the desired mode of action under investigation.[1]
-
Instability: this compound has been reported to be unstable in solution, which can affect its effective concentration and lead to inconsistent results.[6][7]
-
Redox Activity: Although reported to have low redox potential, assay conditions can influence this, potentially leading to artifacts.[7]
Q3: How can I differentiate between true inhibition and non-specific artifacts?
A3: Distinguishing true inhibition from artifacts is crucial. Key strategies include:
-
Orthogonal Assays: Employ a different assay format (e.g., a biophysical method like Surface Plasmon Resonance if the primary screen was fluorescence-based) to confirm hits.[8]
-
Detergent Titration: Non-specific inhibition by aggregators can often be mitigated by the inclusion of non-ionic detergents in the assay buffer.[8]
-
Hill Slope Analysis: Steeper-than-expected Hill slopes in dose-response curves can be indicative of non-specific inhibition.[8]
-
Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments to ensure that the observed activity is specific to the active compound.[1]
Troubleshooting Guide
Issue 1: High Background Signal or False Positives
High background can obscure true signals and lead to the identification of false positives.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific Binding | Optimize blocking conditions (e.g., increase concentration of blocking agent like BSA or use a different agent). | Reduces the binding of assay components to the plate or other surfaces.[9] |
| Compound Interference | Run a counterscreen where the compound is tested for interference with the detection method (e.g., fluorescence quenching or enhancement). | Identifies compounds that directly affect the assay signal, independent of the biological target.[8] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all components. | Prevents artifacts arising from degraded or contaminated materials.[9] |
Issue 2: Poor Reproducibility or Inconsistent Results
Lack of reproducibility can undermine the validity of your findings.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh solutions of this compound for each experiment from a solid stock. Avoid repeated freeze-thaw cycles of stock solutions. | This compound has known stability issues in solution.[6][7] |
| Assay Variability | Standardize all incubation times, temperatures, and reagent addition steps. Use automated liquid handlers if available. | Minimizes variability introduced by manual pipetting and timing inconsistencies.[9] |
| Inconsistent Sample Prep | Ensure consistent cell densities, protein concentrations, and sample handling procedures across all experiments. | Reduces variability in the biological components of the assay.[9] |
Issue 3: Unexpected Dose-Response Curve
The shape of the dose-response curve can provide clues about the compound's behavior.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Aggregation | Decrease the highest concentration of this compound tested. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. | High concentrations of this compound are known to cause aggregation.[5] Detergents can help to solubilize aggregates. |
| Covalent Inhibition | Perform a washout experiment to assess the reversibility of binding. | A lack of signal recovery after compound removal suggests covalent or very slow off-rate binding.[1] |
| Assay Artifacts | Vary the concentration of the target protein. | The IC50 of a true inhibitor should be independent of the enzyme/protein concentration under optimized conditions.[8] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for MDMX-p53 Inhibition
This protocol is a standard method for assessing the inhibition of the MDMX-p53 interaction.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 10 µL of each this compound dilution to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of MDMX protein to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of fluorescently labeled p53 peptide to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Reversibility
SPR provides a label-free method to study binding kinetics and confirm the reversibility of the interaction.
-
Immobilization:
-
Immobilize recombinant MDMX protein on a sensor chip (e.g., CM5) via amine coupling.
-
-
Binding Assay:
-
Flow running buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween-20, 5% DMSO) over the sensor surface to establish a stable baseline.[1]
-
Inject a single concentration of this compound (e.g., 100 µM) at a defined flow rate (e.g., 100 µL/min).[1]
-
Monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of this compound action on the p53 pathway.
Caption: Workflow for troubleshooting artifacts in binding assays.
Caption: Relationship between observations, causes, and mitigations.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. swordbio.com [swordbio.com]
Best practices for storing and handling SJ-172550 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the novel compound SJ-172550. Adherence to these guidelines is critical to ensure experimental success, maintain compound integrity, and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term storage of solutions, aliquots in an appropriate solvent can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: How do I reconstitute the lyophilized this compound powder?
To reconstitute, use a pre-chilled, anhydrous solvent such as DMSO. Briefly centrifuge the vial to ensure the powder is at the bottom. Add the desired volume of solvent to achieve the target concentration and vortex gently until the powder is completely dissolved.
Q3: What is the solubility of this compound?
The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data. It is recommended to prepare stock solutions at a high concentration and then dilute with aqueous buffers for working solutions.
Q4: Is this compound sensitive to light or air?
Yes, preliminary data suggests that this compound is sensitive to both light and air. It is recommended to store the compound in amber vials and to minimize its exposure to the atmosphere. When preparing solutions, consider using solvents that have been purged with an inert gas like argon or nitrogen.
Q5: What are the known stability issues with this compound in aqueous solutions?
This compound can be unstable in aqueous solutions, especially at neutral or basic pH, and may be susceptible to hydrolysis. It is advisable to prepare fresh working solutions from a frozen stock for each experiment and to use them promptly.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Inaccurate pipetting of viscous stock solution (e.g., DMSO). | 1. Ensure storage at recommended temperatures and protection from light/air. 2. Prepare single-use aliquots of the stock solution. 3. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stocks. |
| Precipitation of the compound in cell culture media | 1. Poor solubility of this compound in aqueous media. 2. Exceeding the solubility limit upon dilution. | 1. Prepare an intermediate dilution in a co-solvent before adding to the final media. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cell line. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
| Low or no observable bioactivity | 1. Inactive compound due to degradation. 2. Incorrect concentration used. 3. Insufficient incubation time. | 1. Use a fresh aliquot of the compound. 2. Verify the concentration of the stock solution, and ensure accurate dilutions. 3. Optimize the incubation time for your specific assay. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution
| Storage Condition | Solvent | Stability (Time to 10% degradation) |
| -80°C | DMSO | > 6 months |
| -20°C | DMSO | ~1 month |
| 4°C | DMSO | < 1 week |
| Room Temperature | DMSO | < 24 hours |
| 37°C in PBS | PBS (pH 7.4) | ~2 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex the vial until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Cell-Based Assay Workflow
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare a fresh working solution of this compound by diluting the 10 mM DMSO stock solution in cell culture media to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the predetermined experimental duration.
-
Following incubation, proceed with the specific assay readout (e.g., cell viability assay, protein extraction for Western blot, etc.).
Visualizations
Caption: Recommended workflow for the storage and preparation of this compound stock solutions.
Caption: A logical flow diagram for troubleshooting inconsistent experimental outcomes.
Caption: A diagram illustrating a hypothetical inhibitory mechanism of this compound on a signaling pathway.
Validation & Comparative
Validating SJ-172550 in Animal Models of Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SJ-172550, a novel small molecule inhibitor of the MDMX-p53 interaction, for the treatment of cancers with a dependency on this pathway, such as retinoblastoma. While in vitro data demonstrates the potential of this compound, a comprehensive evaluation of its in vivo efficacy is crucial for its progression as a therapeutic candidate. This document summarizes the available preclinical data and provides a framework for assessing its performance against established and alternative therapies in relevant animal models.
Note: As of the latest literature review, specific in vivo efficacy studies detailing the use of this compound in animal models of cancer have not been published. Therefore, this guide presents the available in vitro data for this compound and provides a comparative analysis of the in vivo efficacy of other relevant compounds that target the p53 pathway or are standard-of-care treatments for retinoblastoma, a cancer type where this compound shows in vitro promise. This information is intended to serve as a benchmark for the future preclinical evaluation of this compound.
Mechanism of Action: this compound
This compound is a small molecule that inhibits the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (also known as MDM4)[1][2]. In many cancers, including retinoblastoma, the p53 pathway is inactivated through the overexpression of MDMX, which binds to p53 and inhibits its tumor-suppressive functions[3][4]. This compound binds to the p53-binding pocket of MDMX, preventing this interaction and leading to the reactivation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53[1][2].
dot
Caption: Signaling pathway of this compound.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Retinoblastoma Cells | Retinoblastoma | Cell Viability | Cell Death | Effective killing of retinoblastoma cells with amplified MDMX | [2] |
| - | - | p53-MDMX Binding Assay | EC50 | ~5 µM | [1] |
Comparative In Vivo Efficacy in Retinoblastoma Xenograft Models
The following tables summarize the in vivo efficacy of alternative and standard-of-care treatments in orthotopic retinoblastoma xenograft models in immunodeficient mice. These models are considered highly relevant for preclinical testing as they mimic the tumor microenvironment.
Table 1: Efficacy of Nutlin-3a (MDM2/MDMX Inhibitor)
| Animal Model | Treatment | Dosing Schedule | Primary Outcome | Result | Reference |
| Human Retinoblastoma Orthotopic Xenograft | Nutlin-3a (ocular formulation) + Topotecan (systemic) | Alternating schedule with Carboplatin/Topotecan | Survival | Significantly improved outcome compared to standard chemotherapy | [3][5] |
| MDMX Transgenic Mouse Model | Nutlin-3a (ocular formulation) + Topotecan (systemic) | - | Tumor Response | Effective treatment response | [5] |
Table 2: Efficacy of Standard Chemotherapies
| Animal Model | Treatment | Dosing Schedule | Primary Outcome | Result | Reference |
| Rabbit Retinoblastoma Xenograft (WERI-Rb1 cells) | Intravitreal Topotecan | 3 weekly injections of 15 µg | Tumor Cell Reduction | 96% reduction in vitreous seed tumor cells | [4] |
| Rabbit Retinoblastoma Xenograft (WERI-Rb1 cells) | Intravitreal Melphalan | 3 weekly injections of 12.5 µg | Tumor Cell Reduction | 88% reduction in vitreous seed tumor cells | [4] |
| Transgenic Murine Retinoblastoma | Intravitreal Carboplatin | Five intravitreal injections of 1.4 µg | Tumor Growth Inhibition | Inhibition of tumor development in 50% of eyes | [6] |
| Human Retinoblastoma Xenograft (Y79 cells) in mice | Intravitreal Carboplatin + Bevacizumab | - | Tumor Growth | Effective inhibition of tumor growth | [7] |
| Human Retinoblastoma Xenograft in rats | Topotecan + Carboplatin | - | Tumor Progression | Most effective in halting retinoblastoma progression | [8] |
Experimental Protocols
Orthotopic Retinoblastoma Xenograft Model in Immunodeficient Mice
A common and relevant model for preclinical testing of retinoblastoma therapies involves the orthotopic injection of human retinoblastoma cells into the vitreous of immunodeficient mice (e.g., NOD-scid gamma).
Cell Lines:
-
Y79 and WERI-Rb1: Commonly used human retinoblastoma cell lines.
Procedure:
-
Cell Culture: Human retinoblastoma cells are cultured under standard conditions.
-
Animal Model: Newborn (P0-P2) or young adult immunodeficient mice are used. Anesthesia is administered as per institutional guidelines.
-
Intravitreal Injection: A small volume (e.g., 1 µL) of cell suspension (typically 1 x 10^5 to 1 x 10^6 cells) is injected into the vitreous cavity of the mouse eye using a fine-gauge needle under a dissecting microscope.
-
Tumor Growth Monitoring: Tumor formation and progression are monitored non-invasively using methods such as fundus photography, optical coherence tomography (OCT), or bioluminescence imaging (if cells are luciferase-tagged). Tumor volume can be measured from histological sections.
-
Treatment Administration: Once tumors are established, treatment with the investigational drug (e.g., this compound) or comparator agents is initiated. Administration routes can include:
-
Systemic: Intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.
-
Local: Intravitreal or subconjunctival injections.
-
-
Efficacy Assessment: Key endpoints include:
-
Tumor growth inhibition (measured by tumor volume changes).
-
Survival analysis.
-
Histopathological analysis of enucleated eyes to assess tumor necrosis and apoptosis.
-
dot
Caption: General experimental workflow for in vivo efficacy studies.
Drug Administration Protocols for Comparator Agents
-
Nutlin-3a (Ocular Formulation): Subconjunctival injection. The formulation and dosing schedule would need to be optimized for this compound[3][5].
-
Topotecan:
-
Carboplatin:
Conclusion and Future Directions
This compound demonstrates a clear mechanism of action and promising in vitro activity against retinoblastoma cells by reactivating the p53 pathway through MDMX inhibition. However, the absence of in vivo efficacy data is a significant gap in its preclinical validation.
To establish the therapeutic potential of this compound, future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the optimal dose, schedule, and route of administration for this compound in relevant animal models to ensure adequate tumor penetration and target engagement.
-
Monotherapy Efficacy Studies: Evaluating the anti-tumor activity of this compound as a single agent in orthotopic retinoblastoma xenograft models.
-
Combination Therapy Studies: Investigating the synergistic or additive effects of this compound with standard-of-care chemotherapies (e.g., carboplatin, topotecan) or other targeted agents like MDM2 inhibitors (e.g., Nutlin-3a analogs).
-
Toxicity Studies: Assessing the safety profile of this compound, particularly concerning ocular and systemic toxicity.
The comparative data presented in this guide for established and alternative therapies provide a robust benchmark for these future in vivo studies. Successful validation in animal models will be a critical step in advancing this compound towards clinical investigation for the treatment of retinoblastoma and other cancers with a dysregulated p53 pathway.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the p53 Pathway in Retinoblastoma with Subconjunctival Nutlin-3a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of intravitreal topotecan dose levels, toxicity and efficacy for retinoblastoma vitreous seeds: a preclinical and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Inhibitory effect of carboplatin in combination with bevacizumab on human retinoblastoma in an in vitro and in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
Cross-Validation of SJ-172550's Activity: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of SJ-172550, a small molecule inhibitor of the MDM4 (MDMX)-p53 interaction. The product's performance is objectively compared with other alternatives, supported by experimental data from various assay platforms.
Executive Summary
This compound is a small molecule that inhibits the interaction between MDM4 (MDMX) and the tumor suppressor protein p53.[1] Its mechanism involves a complex, reversible covalent binding to MDMX, which locks the protein in a conformation that is unable to bind to p53.[1] This guide compares the activity of this compound with other known inhibitors of the p53 pathway, including the MDM2 inhibitor nutlin-3a, the dual MDM2/MDMX inhibitor WK298, and a representative peptide inhibitor, pDI. The comparison is made across three distinct assay platforms: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Denaturation (ITD), along with a representative cell-based assay for p53 activation.
Data Presentation
The following table summarizes the quantitative data for this compound and its alternatives across the different assay platforms.
| Compound | Assay Platform | Target | Reported Activity (IC50/EC50/Kd) | Reference |
| This compound | Fluorescence Polarization | MDMX-p53 | EC50 ~ 5 µM | [2] |
| Surface Plasmon Resonance | MDMX | Reversible Binding | [2] | |
| Isothermal Denaturation | MDMX | Induces Thermal Shift | [2] | |
| Cell-Based (Retinoblastoma cells) | p53 activation | Induces p53-dependent cell death | [3] | |
| Nutlin-3a | Fluorescence Polarization | MDM2-p53 | Ki ~ 36 nM | [4] |
| Fluorescence Polarization | MDMX-p53 | EC50 ~ 30 µM | [2] | |
| Cell-Based (Various cancer cell lines) | p53 activation | Induces p53-dependent apoptosis and cell cycle arrest | [5][6][7] | |
| WK298 | Fluorescence Polarization | MDM2-p53 | Ki = 109 nM | [8] |
| Fluorescence Polarization | MDMX-p53 | Ki = 11 µM | [8] | |
| pDI (peptide inhibitor) | ELISA | MDM2-p53 | IC50 = 10 nM | [9] |
| ELISA | MDMX-p53 | IC50 = 100 nM | [9] |
Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[2][10] Its activity is tightly controlled by the negative regulatory proteins MDM2 and MDMX.[2][10] Both MDM2 and MDMX can bind to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity.[10] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX.[2] this compound specifically targets the MDMX-p53 interaction, leading to the reactivation of p53 function.
Caption: The p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Cross-Validation
To robustly validate the activity of this compound and compare it with other inhibitors, a multi-platform approach is recommended. This workflow ensures a comprehensive assessment from biochemical binding to cellular activity.
Caption: Experimental workflow for the cross-validation of this compound's activity.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Objective: To quantify the inhibition of the MDMX-p53 interaction by this compound and its alternatives.
Materials:
-
Recombinant human MDMX protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., FITC-p53 peptide)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds (this compound, nutlin-3a, WK298, pDI) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add the diluted compounds.
-
Add the fluorescently labeled p53 peptide to all wells at a final concentration of ~5-10 nM.
-
Add the MDMX protein to all wells (except for no-protein controls) at a concentration that yields a significant polarization window (typically in the low nanomolar range, to be determined empirically).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding kinetics and affinity (Kd) of this compound for MDMX.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human MDMX protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Test compounds dissolved in running buffer with a low percentage of DMSO.
Protocol:
-
Immobilize the MDMX protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of the compound over the immobilized MDMX surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Denaturation (ITD) Assay
Objective: To assess the direct binding of this compound to MDMX by measuring changes in protein thermal stability.
Materials:
-
Differential Scanning Fluorimeter or a real-time PCR instrument with a thermal shift assay module.
-
Recombinant human MDMX protein
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Assay buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
-
Test compounds dissolved in DMSO.
Protocol:
-
Prepare a reaction mixture containing MDMX protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentrate), and assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Aliquot the reaction mixtures into a 96-well or 384-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the instrument and run a thermal melt experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of a compound indicates binding.
Cell-Based p53 Activation Assay
Objective: To determine the cellular potency of this compound in activating the p53 pathway.
Materials:
-
Human cancer cell line with wild-type p53 and high MDMX expression (e.g., WERI-Rb-1 retinoblastoma cells).
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for Western blotting (antibodies against p53, p21, and a loading control like β-actin).
-
Reagents for apoptosis/cell viability assays (e.g., Caspase-Glo 3/7 assay, MTS assay).
Protocol:
-
Seed the cells in 96-well plates (for viability/apoptosis assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24-48 hours).
-
For Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and p21, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
For Apoptosis/Cell Viability Assays:
-
Perform the assay according to the manufacturer's instructions.
-
Measure the luminescence (for caspase activity) or absorbance (for MTS) on a plate reader.
-
-
Calculate the EC50 values for p53 activation (from Western blot densitometry) or cell death/viability.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 7. Activation of p53 by Nutlin-3a, an antagonist of MDM2, induces apoptosis and cellular senescence in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling the Mdm2-Mdmx-p53 Circuit - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Small Molecule SJ-172550 Versus Stapled Peptides in Targeting the p53-MDM2/MDMX Axis
For researchers, scientists, and drug development professionals, the reactivation of the p53 tumor suppressor pathway by inhibiting its negative regulators, MDM2 and MDMX, represents a promising frontier in cancer therapy. This guide provides a detailed, data-driven comparison of two distinct therapeutic modalities targeting this pathway: the small molecule inhibitor SJ-172550 and the class of therapeutics known as stapled peptides, with a focus on the well-characterized example, ATSP-7041.
This comparison guide delves into their mechanisms of action, binding affinities, cellular potencies, stability, and in vivo efficacy, supported by experimental data and detailed protocols to aid in the evaluation and design of future research.
At a Glance: Key Performance Metrics
| Feature | This compound | Stapled Peptides (ATSP-7041) |
| Molecular Type | Small Molecule | Modified Peptide |
| Primary Target(s) | MDMX | MDM2 and MDMX (Dual Inhibitor) |
| Mechanism of Action | Covalent but reversible inhibitor of MDMX | Mimics the p53 α-helix, disrupting p53-MDM2/MDMX interaction |
| Binding Affinity | MDMX: EC50 ~ 5 µM[1] | MDM2: K_d_ = 29 nMMDMX: K_d_ = 21 nM |
| Cellular Potency | Induces p53-dependent cell death in retinoblastoma cells[1][2] | SJSA-1 (MDM2-amplified): IC50 ~ 0.9 µMMCF-7 (MDMX-overexpressing): IC50 ~ 0.5 µM |
| Stability | Stability is influenced by the reducing potential of the media[1][2] | High proteolytic resistance; 90% of peptide detectable in human plasma after 4 hours[3] |
| In Vivo Efficacy | Causes p53-dependent cell death in retinoblastoma cells[1][2] | Significant tumor growth inhibition in SJSA-1 (61% TGI) and MCF-7 (63-87% TGI) xenograft models[4] |
Visualizing the Landscape: Signaling and Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
In-Depth Comparison
Mechanism of Action
This compound is a small molecule that acts as a covalent but reversible inhibitor of MDMX.[1][2] It forms a complex with MDMX, locking it in a conformation that is unable to bind to p53.[1][2] This mechanism is distinct from many other small molecule inhibitors that act as non-covalent antagonists.
Stapled peptides , such as ATSP-7041, are designed to mimic the α-helical domain of p53 that interacts with both MDM2 and MDMX. The "staple," a synthetic brace, locks the peptide into its bioactive helical conformation. This pre-structured shape allows it to bind with high affinity to the p53-binding pockets of MDM2 and MDMX, thereby disrupting the native protein-protein interaction and preventing p53 degradation and inhibition.[4]
Binding Affinity and Potency
A significant differentiator between these two modalities is their binding affinity. This compound competes with the wild-type p53 peptide for binding to MDMX with an EC50 of approximately 5 µM.[1]
In contrast, the stapled peptide ATSP-7041 demonstrates significantly higher affinity, binding to both MDM2 and MDMX with nanomolar dissociation constants (K_d_) of 29 nM and 21 nM, respectively. This dual-inhibitory action is a key feature of many stapled peptides designed to target this pathway.
Cellular Activity and Efficacy
Both this compound and stapled peptides have demonstrated the ability to activate the p53 pathway and induce cancer cell death.
This compound has been shown to cause p53-dependent cell death in retinoblastoma cells, which often overexpress MDMX.[1][2]
ATSP-7041 exhibits potent, sub-micromolar activity in cancer cell lines with varying dependencies on MDM2 and MDMX. In the MDM2-amplified osteosarcoma cell line SJSA-1, it has an IC50 of approximately 0.9 µM. In the MDMX-overexpressing breast cancer cell line MCF-7, its IC50 is around 0.5 µM. This demonstrates its efficacy in tumors driven by either negative regulator.
Stability and Pharmacokinetics
A major advantage of stapled peptides is their enhanced stability compared to natural peptides. The hydrocarbon staple protects the peptide from proteolytic degradation. For example, 90% of ATSP-7041 remains detectable in human plasma after a 4-hour incubation.[3] This increased stability contributes to favorable pharmacokinetic properties.
The stability of This compound is noted to be influenced by the reducing potential of the surrounding media, a characteristic of its reversible covalent binding mechanism.[1][2] Specific quantitative data on its plasma or metabolic stability is not as readily available in the public domain.
In Vivo Efficacy
This compound has been reported to induce p53-dependent cell death in retinoblastoma cells in vivo, though detailed quantitative data on tumor growth inhibition from these studies is limited in the available literature.[1][2]
ATSP-7041 has demonstrated robust in vivo efficacy in xenograft models. In a study with SJSA-1 osteosarcoma xenografts, ATSP-7041 treatment resulted in a 61% tumor growth inhibition (TGI).[4] In MCF-7 breast cancer xenografts, the TGI ranged from 63% to 87%, depending on the dosing regimen.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to MDM2 or MDMX.
Principle: A fluorescently labeled peptide derived from p53 is used as a probe. When unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 or MDMX protein, its tumbling slows, and polarization increases. Inhibitors compete for this binding, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant human MDM2 (N-terminal domain) or MDMX (N-terminal domain).
-
Fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled p53 peptide).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.
-
Test compounds (this compound or stapled peptides) serially diluted in DMSO.
-
-
Procedure:
-
In a black, low-volume 384-well plate, add the fluorescent peptide probe to all wells at a final concentration of ~10 nM.
-
Add the MDM2 or MDMX protein to all wells except for the "no protein" control. The final protein concentration should be at or below the K_d_ of the probe-protein interaction.
-
Add serial dilutions of the test compounds to the appropriate wells. Include a "no inhibitor" control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Convert the IC50 to a K_i_ (inhibition constant) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Reagents:
-
Cancer cell lines (e.g., SJSA-1, MCF-7, retinoblastoma cell lines).
-
Complete cell culture medium.
-
Test compounds serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Plasma Stability Assay
This assay assesses the stability of a compound in plasma over time.
Principle: The test compound is incubated in plasma, and at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.
Protocol:
-
Reagents:
-
Pooled human plasma (or plasma from other species).
-
Test compound stock solution in a suitable solvent (e.g., DMSO).
-
Acetonitrile containing an internal standard for protein precipitation and sample analysis.
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the test compound to the plasma at a final concentration of ~1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t_1/2_) using the equation: t_1/2_ = 0.693 / k.
-
Conclusion
Both this compound and stapled peptides represent viable strategies for targeting the p53-MDM2/MDMX pathway. This compound, as a small molecule, offers advantages in terms of oral bioavailability and cell permeability. However, its potency is in the micromolar range, and its stability is context-dependent.
Stapled peptides, exemplified by ATSP-7041, exhibit significantly higher binding affinity and dual-targeting capabilities for both MDM2 and MDMX. Their enhanced stability and demonstrated in vivo efficacy make them a powerful class of therapeutics. The choice between these modalities will depend on the specific therapeutic context, including the tumor type, the relative expression levels of MDM2 and MDMX, and the desired pharmacokinetic profile. This guide provides a foundational dataset and experimental framework to inform such decisions and guide future research in this critical area of oncology drug development.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of SJ-172550 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of SJ-172550, a small molecule inhibitor of MDMX, when used in combination with conventional chemotherapeutic agents. By inhibiting the MDMX-p53 interaction, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This mechanism presents a strong rationale for combining this compound with DNA-damaging chemotherapies to enhance their cytotoxic effects.
While direct quantitative data for the synergistic effects of this compound with specific chemotherapies from publicly available, peer-reviewed literature is limited, this guide draws upon the well-established synergistic interactions of other MDM2/MDMX inhibitors with similar mechanisms of action. This information, combined with detailed experimental protocols and pathway diagrams, serves as a valuable resource for designing and interpreting preclinical studies investigating this compound combination therapies.
Synergistic Potential with Standard Chemotherapies
The combination of agents that activate the p53 pathway with DNA-damaging chemotherapies has consistently demonstrated synergistic or additive effects in preclinical studies. The underlying principle is that while chemotherapy induces DNA damage, MDM2/MDMX inhibitors lower the threshold for p53-mediated apoptosis.
Based on studies with mechanistically similar MDM2 and dual MDM2/MDMX inhibitors, this compound is anticipated to exhibit synergy with the following classes of chemotherapeutic agents:
-
Anthracyclines (e.g., Doxorubicin): These agents intercalate into DNA and inhibit topoisomerase II, leading to DNA double-strand breaks.
-
Platinum-based drugs (e.g., Cisplatin): These drugs form DNA adducts, leading to DNA damage and cell cycle arrest.
-
Topoisomerase II inhibitors (e.g., Etoposide): These agents prevent the re-ligation of DNA strands, causing double-strand breaks.
The expected synergistic interactions are summarized in the table below, with the understanding that these are projected effects based on analogous compounds.
| Chemotherapeutic Agent | Class | Anticipated Interaction with this compound | Rationale |
| Doxorubicin | Anthracycline / Topoisomerase II Inhibitor | Synergistic | Doxorubicin-induced DNA damage activates p53, and this compound-mediated inhibition of MDMX enhances this p53 response, leading to increased apoptosis. |
| Cisplatin | Platinum-based alkylating-like agent | Synergistic | Cisplatin-induced DNA adducts trigger a p53-dependent damage response, which is potentiated by the inhibition of p53's negative regulator, MDMX. |
| Etoposide | Topoisomerase II Inhibitor | Synergistic | Etoposide creates DNA double-strand breaks, a potent activator of the p53 pathway. This compound would be expected to amplify the pro-apoptotic signals downstream of p53. |
Experimental Protocols
To rigorously assess the synergistic effects of this compound with chemotherapy, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and chemotherapy, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines with wild-type p53
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Etoposide)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
Treat the cells with:
-
This compound alone
-
Chemotherapeutic agent alone
-
A combination of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their respective IC50 values).
-
Vehicle control (e.g., DMSO).
-
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Apoptosis Assay (Caspase-3/7 Activity Assay)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell lines with wild-type p53
-
This compound
-
Chemotherapeutic agent
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them as described in the cell viability assay protocol.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis for p53 Pathway Activation
Objective: To assess the molecular mechanism of synergy by examining the levels of key proteins in the p53 signaling pathway.
Materials:
-
Cancer cell lines with wild-type p53
-
This compound
-
Chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDMX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or chemotherapy for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of synergistic action between chemotherapy and this compound.
Caption: Experimental workflow for assessing this compound and chemotherapy synergy.
Conclusion
The inhibition of MDMX by this compound represents a promising strategy to enhance the efficacy of conventional chemotherapy. By reactivating the p53 pathway, this compound can lower the apoptotic threshold in cancer cells, making them more susceptible to the DNA damage induced by agents like doxorubicin, cisplatin, and etoposide. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the preclinical evaluation of these synergistic combinations. Rigorous in vitro and subsequent in vivo validation are crucial next steps to translate the potential of this compound into improved therapeutic outcomes for cancer patients.
Replicating Key Findings for the MDMX Inhibitor SJ-172550: A Comparative Guide
This guide provides a detailed comparison of the key findings from the initial discovery of the small molecule MDMX inhibitor, SJ-172550, with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals working on the p53 signaling pathway and cancer therapeutics. The information presented here is collated from the primary discovery papers and subsequent characterization studies, with a focus on quantitative data, experimental reproducibility, and a clear visualization of the underlying biological and experimental processes.
Comparative Performance of MDMX/MDM2 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators, Nutlin-3a and WK298, in inhibiting the interaction between p53 and its negative regulators, MDMX and MDM2.
| Compound | Target(s) | Assay Type | EC50/IC50/Ki | Cell-Based Activity | Reference |
| This compound | MDMX | Fluorescence Polarization | EC50: ~5 µM (MDMX-p53) | Induces p53-dependent cell death in retinoblastoma cells. | [1][2] |
| Isothermal Denaturation | Thermally stabilizes MDMX | [3] | |||
| Nutlin-3a | MDM2 (and MDMX at higher concentrations) | Fluorescence Polarization | EC50: ~30 µM (MDMX-p53) | Potentiates the cytotoxic effects of this compound in MDMX-overexpressing cells. | [1][3] |
| WK298 | MDMX, MDM2 | Not Specified | Ki: ~20 µM (MDMX) | Structural studies show it mimics the binding of the p53 peptide. | [1] |
Signaling Pathway and Mechanism of Action
This compound was identified as an inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, MDMX (also known as MDM4)[1][3][4]. In many cancers, MDMX is overexpressed, leading to the suppression of p53's pro-apoptotic and cell cycle arrest functions. By disrupting the p53-MDMX interaction, this compound aims to reactivate p53 and restore its tumor-suppressive activities.
The mechanism of action for this compound is complex. It has been shown to form a covalent but reversible complex with MDMX, which locks the protein in a conformation that is unable to bind to p53[1][2]. This interaction is sensitive to the reducing potential of the environment[1].
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SJ-172550
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling SJ-172550, a potent small molecule inhibitor of MDMX. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This compound is a crystalline solid that should be considered hazardous until more comprehensive toxicological data becomes available. Direct contact, ingestion, and inhalation must be strictly avoided. All personnel handling this compound are required to review and understand these procedures before commencing any work.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is mandatory when working with this compound. The following PPE must be worn at all times in the laboratory where the compound is handled:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Protects against accidental splashes and airborne particles. |
| Body Protection | A fully buttoned, fire-resistant lab coat. | Shields skin and personal clothing from contamination. |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended. | Prevents dermal absorption. Gloves must be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols. | Minimizes the risk of inhalation. |
Engineering Controls are the primary line of defense. All handling of powdered this compound, including weighing and initial solubilization, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation and environmental release.
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the key operational procedures for handling this compound.
Experimental Protocols
Stock Solution Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of the crystalline solid.
-
Dissolve the compound in a suitable solvent such as DMSO or dimethylformamide (DMF).
-
For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer.
-
Store stock solutions in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be collected in a designated, labeled hazardous waste bag. |
| Liquid Waste | Unused or waste solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. |
| Empty Containers | The original product vial should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Never dispose of this compound down the drain or in the regular trash. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. For large spills, or if you are unsure, contact your institution's EHS office immediately. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel, if available.
Understanding the Mechanism of Action
This compound functions as an inhibitor of the MDMX protein, which is a key negative regulator of the p53 tumor suppressor. By binding to MDMX, this compound prevents the interaction between MDMX and p53, thereby reactivating p53's tumor-suppressive functions.
By adhering to these safety and handling guidelines, researchers can minimize risks and create a secure environment for groundbreaking scientific discovery. Your commitment to safety is paramount.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
